molecular formula C13H23N3S B583806 2-N-Propyl Pramipexole-d4 CAS No. 1346602-54-7

2-N-Propyl Pramipexole-d4

Cat. No.: B583806
CAS No.: 1346602-54-7
M. Wt: 257.432
InChI Key: NSHVRDSQVRQBFT-UKNKLKQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-Propyl Pramipexole-d4 is a deuterated form of 2-N-Propyl Pramipexole, a compound that is structurally related to pramipexole, a dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pramipexole due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Propyl Pramipexole-d4 involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the presence of deuterium. The reaction is typically carried out in a solvent where the resulting N-monoalkylated product selectively precipitates out as a salt. This salt can then be treated with an inorganic base to convert it into the free pramipexole base, which can be further processed into other pharmaceutically acceptable salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-N-Propyl Pramipexole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-N-Propyl Pramipexole-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pramipexole under different conditions.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of pramipexole.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of pramipexole.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 2-N-Propyl Pramipexole-d4 is similar to that of pramipexole. It acts as a non-ergot dopamine agonist with specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors. By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, regions of the brain involved in motor control and reward pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Propyl Pramipexole-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.

Properties

CAS No.

1346602-54-7

Molecular Formula

C13H23N3S

Molecular Weight

257.432

IUPAC Name

(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2

InChI Key

NSHVRDSQVRQBFT-UKNKLKQBSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC

Synonyms

(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.